molecular formula C22H24N4O2 B2799548 N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941923-89-3

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2799548
CAS No.: 941923-89-3
M. Wt: 376.46
InChI Key: TUJCJCDNJCHGNR-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic compound. It likely contains a quinoxaline core, which is a type of heterocyclic compound . The “N-(4-methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the nitrogen atom .

Scientific Research Applications

Quinoxaline in Medical and Biological Research

Quinoxaline derivatives are recognized for their broad biological activities, including antimicrobial, antitumor, and anticancer properties. These compounds are utilized in the development of new pharmaceuticals due to their effectiveness against various diseases. For instance, some quinoxaline compounds have been investigated for their antitumoral properties, showing potential as catalyst ligands in chemical reactions. The structural versatility of quinoxaline derivatives allows for the synthesis of compounds with a wide range of biomedical applications, such as antimicrobial activities and treatment of chronic and metabolic diseases (Pereira et al., 2015).

Quinoxaline in Anticancer Research

Quinoxaline derivatives have shown significant therapeutic potential as anticancer agents. Laquinimod, a quinoline-3-carboxamide derivative, demonstrates promise in the treatment of autoimmune diseases and has been considered as an anti-cancer drug. The diverse neuro- and immunomodulatory effects of quinoline-3-carboxamide derivatives like laquinimod, paquinimod, and tasquinimod indicate their potential for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes (Boros & Vécsei, 2020).

Quinoxaline in Antimicrobial and Antiviral Research

Quinoxaline derivatives are also explored for their antimicrobial and antiviral activities. For example, depsipeptides, which include quinoxaline derivatives, exhibit promising biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and anti-clotting or anti-antherogenic properties. Quinoxaline-containing depsipeptides, such as the callipeltins and quinoxapeptins, are noted for their inhibitory activities against HIV, showcasing their potential as anti-AIDS drugs or lead compounds for discovering anti-AIDS medications (Ballard et al., 2002).

Quinoxaline in Corrosion Inhibition

Beyond biomedical applications, quinoxaline derivatives are utilized in the field of materials science, particularly as anticorrosive materials. These derivatives demonstrate effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms, offering a green and efficient approach to corrosion inhibition (Verma et al., 2020).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJCJCDNJCHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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